![molecular formula C17H16N6O2 B2514666 N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1323707-45-4](/img/structure/B2514666.png)
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, also known as BPOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPOC is a heterocyclic compound that contains an azetidine ring, a pyrazine ring, and an oxadiazole ring. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Oxadiazole Derivatives in Drug Development
Oxadiazole derivatives, including the 1,3,4-oxadiazole ring, have been extensively investigated for their pharmacological properties. These compounds are recognized for their diverse biological activities, such as anticancer, antibacterial, antifungal, and antiviral effects. The oxadiazole core, particularly the 1,3,4-oxadiazole moiety, serves as a significant structural unit in the design of new therapeutic agents. Its incorporation into drug molecules has been linked to efficacy in treating a variety of diseases due to its interaction with different enzymes and receptors in biological systems (Rana, Salahuddin, & Sahu, 2020; Verma et al., 2019).
Biological Activities of Phenothiazine and Oxadiazole Compounds
Phenothiazine and oxadiazole compounds have been reported to exhibit a wide range of biological activities. Modifications to the phenothiazine core and introduction of oxadiazole rings have led to compounds with significant antibacterial, antifungal, anticancer, and antiviral properties. This diversity in biological activities is attributed to the structural features of these compounds, allowing for various interactions with biological targets. The development of new compounds utilizing these cores demonstrates the potential for creating more effective and targeted therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Antitubercular Activity of Oxadiazole Derivatives
Oxadiazole derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. The modification of core structures similar to the mentioned compound has shown efficacy in vitro, highlighting the potential for these derivatives in developing new antitubercular agents. The structure-activity relationship studies of these compounds provide insights into the design of novel therapeutics with enhanced activity and specificity against tuberculosis (Asif, 2014).
Eigenschaften
IUPAC Name |
N-benzyl-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(20-8-12-4-2-1-3-5-12)23-10-13(11-23)16-21-15(22-25-16)14-9-18-6-7-19-14/h1-7,9,13H,8,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAZJPSXSAWGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.